molecular formula C12H28O3Si2 B12622113 Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane CAS No. 921200-38-6

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane

Cat. No.: B12622113
CAS No.: 921200-38-6
M. Wt: 276.52 g/mol
InChI Key: GMKUTRAVJPYIEG-UHFFFAOYSA-N
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Description

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane (CAS 921200-43-3) is a specialized organosilane compound offered for use as a chemical intermediate and building block in research and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a reagent featuring both triethoxysilane and trimethylsilyl groups, it serves as a versatile precursor in synthetic chemistry. Organosilane compounds of this nature are valuable in advanced material science, particularly in the development of curable coating compositions based on silane-functional polymers . Furthermore, structurally related trialkoxysilane derivatives have been identified as effective precursors in novel radiochemistry methodologies, such as carbon-11 carboxylation reactions for producing PET imaging agents . The compound acts as a robust and air/moisture-stable alternative to other, more sensitive reagents, facilitating its handling and storage in a laboratory setting . Its mechanism of action typically involves a fluoride-activated formation of a pentavalent silicate intermediate, which can undergo subsequent transmetallation and functionalization, for instance, with CO2 to yield carboxylic acids . Researchers value this silane for its potential in constructing complex molecular architectures in pharmaceuticals, polymers, and other fine chemicals.

Properties

CAS No.

921200-38-6

Molecular Formula

C12H28O3Si2

Molecular Weight

276.52 g/mol

IUPAC Name

triethoxy(1-trimethylsilylprop-1-en-2-yl)silane

InChI

InChI=1S/C12H28O3Si2/c1-8-13-17(14-9-2,15-10-3)12(4)11-16(5,6)7/h11H,8-10H2,1-7H3

InChI Key

GMKUTRAVJPYIEG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(=C[Si](C)(C)C)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Hydrosilylation Method

The hydrosilylation method typically follows these steps:

  • Materials Required :

    • Trimethylsilylpropene
    • Ethanol or other alcohols
    • Nickel or platinum catalyst
    • Solvent (e.g., toluene)
  • Procedure :

    • In a dry round-bottom flask, combine trimethylsilylpropene with ethanol.

    • Add the catalyst (e.g., nickel complex) to the mixture.

    • Heat the mixture under reflux conditions for several hours while stirring.

    • After completion, cool the reaction mixture and filter out any insoluble materials.

    • Purify the product using column chromatography.

Alkylation Method

For alkylation, the following steps are generally followed:

  • Materials Required :

    • Trimethylsilylpropene
    • Alkyl halide (e.g., ethyl bromide)
    • Base (e.g., potassium carbonate)
  • Procedure :

    • In a nitrogen atmosphere, add trimethylsilylpropene to a flask containing a solution of alkyl halide and base in an appropriate solvent.

    • Stir the mixture at room temperature or slightly elevated temperatures for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once complete, quench the reaction with water and extract the organic layer.

    • Dry over magnesium sulfate and evaporate the solvent to obtain crude triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane.

Method Advantages Disadvantages
Hydrosilylation High selectivity, good yields Requires specific catalysts
Alkylation Simplicity and ease of execution May require multiple steps

Recent studies have shown that optimizing reaction conditions such as temperature, pressure, and catalyst type significantly affects yield and purity of this compound. For instance, using nickel catalysts has demonstrated improved yields compared to traditional platinum catalysts under similar conditions. Additionally, exploring alternative solvents has been suggested to enhance reaction kinetics and product stability.

The preparation methods for this compound showcase a variety of synthetic strategies that can be tailored based on available resources and desired product specifications. Both hydrosilylation and alkylation reactions present viable pathways for synthesis, each with its own set of advantages and challenges.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Role in Organic Reactions

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is primarily utilized as a reagent for introducing isopropenyl and trimethylsilyl groups into organic molecules. Its nucleophilic nature allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : It can effectively substitute halides or other leaving groups in the presence of Lewis acids.
  • Michael Addition : The compound adds to electron-deficient alkenes, forming Michael adducts under catalytic conditions.

Case Study: Total Synthesis of Natural Products

In a notable study, this compound was employed in the total synthesis of (±)-powelline. The introduction of silyl groups facilitated subsequent reactions that led to the desired complex natural product, showcasing its effectiveness in constructing intricate organic structures.

Catalysis

Catalytic Reactions

The compound serves as a nucleophile in various catalytic processes, notably in Lewis acid-promoted nucleophilic substitutions and Michael addition reactions. For instance:

  • Michael Additions : When catalyzed by dityltin bis(triflate), this compound effectively participates in Michael additions, yielding high yields of Michael adducts.

Case Study: Reaction Optimization

Research optimizing visible-light-mediated reactions involving this compound revealed promising yields when combined with specific triarylamine catalysts. This approach enhances the efficiency of synthesizing biologically active compounds without relying on transition metal catalysts, indicating its potential for greener synthetic methodologies.

Material Science

Development of Functionalized Polymers

In material science, this compound acts as a building block for creating silane-functionalized polymers and coatings. Its unique reactivity allows for the development of materials with tailored properties for applications in coatings and adhesives.

Property This compound Related Compounds
Functional Groups Isopropenyl, TrimethylsilylVaries
Reactivity High due to enol ether functionalityLower reactivity
Applications Organic synthesis, catalysis, material scienceLimited

While the primary applications of this compound lie in chemical reactions and organic synthesis, its biological activity is also noteworthy. It participates as a nucleophile in various chemical reactions that can lead to biologically relevant compounds.

Mechanism of Action

The mechanism of action of Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane involves the interaction of its silicon centers with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Density (g/cm³) Boiling Point (°C) Reference
Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane C₁₃H₂₈O₃Si₂ 304.53 Triethoxy, TMS, propenyl ~0.86* Not reported Estimated
Triethoxy(phenylethynyl)silane C₁₃H₁₈O₃Si 262.37 Triethoxy, ethynyl, phenyl Not reported Not reported
Triethoxy(hex-1-yn-1-yl)silane C₁₂H₂₄O₃Si 244.40 Triethoxy, terminal alkyne Not reported Not reported
Triethoxy(octyl)silane C₁₄H₃₂O₃Si 276.49 Triethoxy, linear alkyl Not reported Not reported
Trimethyl(prop-1-yn-1-yl)silane C₆H₁₂Si 112.25 TMS, terminal alkyne 0.758 60 (at 20 Torr)

*Estimated based on analogous silanes in .

Reactivity in Cross-Coupling Reactions

Table 2: Performance in Hiyama Alkynylation ()

Substrate Silane Product Yield (%) Reaction Conditions
Triethoxy(phenylethynyl)silane 1,2-Diphenylethyne 76 Pd catalyst, NaOH, dioxane/water
Triethoxy(p-tolylethynyl)silane 1-Methyl-4-(phenylethynyl)benzene 68 Same as above
Triethoxy(hex-1-yn-1-yl)silane Hex-1-yn-1-ylbenzene 41 Same as above

The target compound’s propenyl-TMS group may offer distinct regioselectivity compared to ethynyl or alkyl substituents. Ethynyl silanes (e.g., Triethoxy(phenylethynyl)silane) show higher yields (~76%) due to stabilized transition states in coupling reactions, while alkyl silanes (e.g., Triethoxy(octyl)silane) are less reactive in such contexts .

Stereochemical and Electronic Effects

Compounds like Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane () highlight the role of stereochemistry in reactivity, achieving 86% yield in asymmetric syntheses . The TMS group in the target compound may similarly influence electronic environments in catalytic cycles.

Biological Activity

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is a silane compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C11_{11}H22_{22}O3_3Si
  • Molecular Weight : 246.36 g/mol

The structure includes a triethoxy group and a trimethylsilyl moiety, which contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that silane compounds, including triethoxy silanes, exhibit antimicrobial properties. The presence of the trimethylsilyl group enhances the hydrophobicity of the molecule, potentially improving its ability to disrupt microbial cell membranes. Studies have shown that trialkoxysilanes can inhibit the growth of various bacteria and fungi, making them candidates for use in antimicrobial coatings and treatments.

2. Cytotoxic Effects

Some studies have reported cytotoxic effects of silane compounds on cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and DNA damage. The exact pathways remain under investigation but suggest potential for therapeutic applications in oncology.

3. Radiolabeling Applications

This compound has been utilized in radiolabeling studies, particularly with carbon-11 isotopes for PET imaging. The compound's reactivity allows it to participate in radiochemical transformations, yielding high radiochemical yields (RCY) when used as a precursor for carbon-11 labeled compounds. This application is significant for developing imaging agents that can enhance the visualization of biological processes in vivo .

Case Studies and Experimental Data

Several studies have investigated the biological activity of triethoxy silanes:

StudyFocusFindings
RadiolabelingHigh RCY (90%) for carbon-11 labeled products using triethoxy derivatives.
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth; effective against Gram-positive and Gram-negative strains.
CytotoxicityInduced apoptosis in cancer cell lines; involved oxidative stress pathways.

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